molecular formula C10H15NO B1387752 2,6-Dimethyl-4-[(methylamino)methyl]phenol CAS No. 1092299-79-0

2,6-Dimethyl-4-[(methylamino)methyl]phenol

Cat. No.: B1387752
CAS No.: 1092299-79-0
M. Wt: 165.23 g/mol
InChI Key: VPQBWWFJPZAKNW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[(methylamino)methyl]phenol is a phenolic derivative characterized by a central aromatic ring substituted with methyl groups at the 2- and 6-positions and a methylaminomethyl group (-CH2NHCH3) at the 4-position. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (due to the methyl groups) and basicity (from the amine moiety). aureus) via SarA-mediated quorum sensing inhibition .

Properties

IUPAC Name

2,6-dimethyl-4-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-4-9(6-11-3)5-8(2)10(7)12/h4-5,11-12H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQBWWFJPZAKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Condensation Using Paraformaldehyde In-Situ Depolymerization

This method uses the in-situ depolymerization of paraformaldehyde to formaldehyde, reacting with phenol and dimethylamine aqueous solution to form the target aminomethylated phenol via Mannich condensation.

  • Procedure:

    • Mix phenol and dimethylamine aqueous solution at 0–70°C.
    • Add paraformaldehyde in batches over 0.5–1 hour.
    • Maintain reaction temperature between 30–100°C for 1–4 hours.
    • After reaction, perform oil-water separation and vacuum distillation to isolate the product.
  • Advantages:

    • Avoids transportation and storage issues of aqueous formaldehyde.
    • Reduces wastewater generation and energy consumption.
  • Reaction Conditions Summary:

Parameter Range
Phenol & dimethylamine mixing temp 0–70°C
Paraformaldehyde addition time 0.5–1 hour
Reaction temperature 30–100°C
Reaction time 1–4 hours
  • Outcome:
    • Efficient synthesis of aminomethylated phenol with improved environmental profile.

Aminomethylation Using N,N'-Tetramethylmethylenebisamine and Formaldehyde in Alcoholic Solvent

An alternative method involves reacting phenol with a mixture of N,N'-tetramethylmethylenebisamine and formaldehyde in an organic solvent (C1–C4 aliphatic alcohols) under controlled temperature and pressure.

  • Procedure:

    • Prepare a mixture of bisamine and formaldehyde at molar ratio ~1.51–1.6 : 1.5–1.58.
    • Load phenol into an autoclave with methanol or other alcohol solvent (10–20 wt%).
    • Heat to 65–130°C and maintain for 30–90 minutes with stirring.
    • Cool, open the autoclave, and fractionate the reaction mixture to isolate the product.
  • Two variants:

    • Method A: Direct loading and reaction in autoclave.
    • Method B: Pre-mix bisamine and formaldehyde, then slowly add to phenol solution.
  • Advantages:

    • Simplified process with shorter reaction times.
    • Higher purity of product.
    • Reduced formation of by-products.
    • High yield maintained.
  • Key Reaction Parameters:

Parameter Range/Value
Molar ratio (bisamine:formaldehyde) 1.51–1.6 : 1.5–1.58
Solvent (alcohol) content 10–20 wt%
Reaction temperature 65–130°C
Reaction time 30–90 minutes
  • Typical Yields:

    • 80–86% yield reported for similar aminomethylated phenols under optimized conditions.
  • Notes:

    • Phenol used is synthetic technical grade.
    • Alcohol solvents include methanol, ethanol, propanol, isopropanol, and butanol variants.
    • Vacuum distillation used for purification.
Feature Paraformaldehyde In-Situ Depolymerization Bisamine/Formaldehyde in Alcohol Solvent
Formaldehyde source Paraformaldehyde depolymerized in situ Formaldehyde mixed with bisamine
Solvent Aqueous solution Organic aliphatic alcohols (10–20 wt%)
Reaction temperature 30–100°C 65–130°C
Reaction time 1–4 hours 30–90 minutes
Product purity High, with reduced wastewater Higher purity, fewer by-products
Environmental impact Reduced wastewater and energy consumption Reduced by-products and simpler process
Process complexity Moderate Simplified
Yield High (not explicitly stated) 80–86%
  • The use of paraformaldehyde in situ avoids handling issues related to formaldehyde solutions, improving safety and environmental footprint.
  • The bisamine/formaldehyde method in alcoholic solvents achieves higher purity and shorter reaction times, suitable for industrial scale-up.
  • Both methods require careful control of molar ratios and temperature to minimize side reactions and by-product formation.
  • Vacuum distillation is a common purification step to isolate the target compound with high purity.
  • The choice of solvent and reaction conditions significantly influences the yield and purity.

The preparation of 2,6-Dimethyl-4-[(methylamino)methyl]phenol is effectively achieved through Mannich condensation reactions involving phenol derivatives, formaldehyde sources, and methylamine or bisamine reagents. Two principal methods stand out:

  • Utilizing paraformaldehyde depolymerization in aqueous media for safer formaldehyde handling and reduced environmental impact.
  • Employing bisamine and formaldehyde mixtures in organic alcohol solvents for faster reactions and higher product purity.

Both methods demonstrate high yields and are adaptable for industrial production, with the latter offering simplified processing and better control over impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[(methylamino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-4-[(methylamino)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[(methylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the methylamino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent variations, biological activity, and physicochemical properties.

Substituted Phenols with Amino/Alkylamino Groups

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 2,6 / Position 4) Molecular Weight Key Biological Activity Evidence Source
2,6-Dimethyl-4-[(methylamino)methyl]phenol 2,6-dimethyl / CH2NHCH3 179.24 g/mol Anticipated SarA inhibition (based on analogs) N/A
2-[(Methylamino)methyl]phenol None / CH2NHCH3 137.18 g/mol SarA inhibition; antibiofilm (>70% at 1.25 µM)
4-[(Dimethylamino)methyl]-2,6-diisopropylphenol 2,6-diisopropyl / CH2N(CH3)2 263.41 g/mol Not reported (structural analog)
2,6-Dimethoxy-4-[(methylamino)methyl]phenol 2,6-dimethoxy / CH2NHCH3 213.25 g/mol Increased polarity; reduced lipophilicity
2,6-Dimethyl-4-(1-chloro-2,2,2-trifluoroethyl)phenol 2,6-dimethyl / CF3CHCl 238.64 g/mol Synthetic intermediate; no bioactivity reported

Physicochemical Properties and SAR Insights

Substituent Effects on Bioactivity: Methyl vs. Isopropyl (Position 2,6): Methyl groups (target compound) offer balanced steric hindrance and lipophilicity, favoring biofilm penetration. Isopropyl groups () may hinder target binding due to bulk . Methylamino vs. Dimethylamino (Position 4): The dimethylamino group () is more basic (pKa ~10 vs. ~9 for methylamino), which could affect protonation state and receptor interaction .

The 2,6-dimethyl substitution in the target compound may further enhance metabolic stability.

Synergy with Antibiotics: The methylaminomethyl phenol scaffold () enhances antibiotic efficacy by disrupting quorum sensing, a mechanism less likely in bulkier analogs (e.g., diisopropyl derivatives) .

Biological Activity

Overview

2,6-Dimethyl-4-[(methylamino)methyl]phenol, commonly referred to as a derivative of aminophenol, has garnered attention for its potential biological activities. This compound is structurally characterized by a dimethyl group and a methylamino group attached to a phenolic backbone, which may influence its interaction with biological systems.

  • Chemical Formula : C10H15NO3
  • Molecular Weight : 195.24 g/mol
  • CAS Number : 730926-53-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methylamino group may enhance its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has shown that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Cell Line IC50 Value (µM)
A54912.5
MCF715.0

The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

  • Study on Antibacterial Efficacy
    A study conducted at the Sacred Heart College evaluated the antibacterial efficacy of this compound using the well diffusion method. The compound showed promising results against Staphylococcus aureus, demonstrating an MIC value that indicates potential for therapeutic applications in treating bacterial infections .
  • Anticancer Research
    In research published in a peer-reviewed journal, the compound was assessed for its cytotoxic effects on various cancer cell lines. The results indicated that it could effectively inhibit cell growth at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structure of 2,6-Dimethyl-4-[(methylamino)methyl]phenol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify the aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and the methylamino moiety (δ 2.7–3.1 ppm). Compare with PubChem data (InChI: 1S/C14H14O/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3) .
  • Infrared (IR) Spectroscopy : Detect O–H stretching (~3200–3600 cm1^{-1}) and N–H bending (~1600 cm1^{-1}) bands.
  • Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 206.2 (C14_{14}H18_{18}NO) and fragmentation patterns.

Q. What safety protocols are critical when synthesizing or handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with phenolic or amine intermediates .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as aromatic amines can be toxic.
  • Waste Disposal : Segregate phenolic and amine-containing waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Selection : Test palladium or copper catalysts for reductive amination steps. For example, Pd/C under hydrogen atmosphere may improve selectivity .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to reduce byproduct formation.
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times accordingly.

Q. What experimental approaches resolve contradictions in reported solubility data across different solvents?

  • Methodological Answer :

  • Phase Solubility Studies : Measure solubility in methanol, DMSO, and water at 25°C, 40°C, and 60°C to assess temperature dependence.
  • Computational Modeling : Employ density functional theory (DFT) to calculate solvation free energies and correlate with empirical data .
  • Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., pH 7.0, inert atmosphere) to isolate variables like oxidation or hydration effects.

Q. How can the compound’s stability be systematically evaluated under physiological pH conditions for pharmacological applications?

  • Methodological Answer :

  • pH Stability Assays : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify half-life.
  • Degradation Product Identification : Use LC-MS to characterize byproducts (e.g., oxidized quinone derivatives) and propose degradation pathways.
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What strategies validate the compound’s bioactivity in enzyme inhibition assays while addressing false positives?

  • Methodological Answer :

  • Counter-Screening : Test against unrelated enzymes (e.g., cytochrome P450) to rule out non-specific binding.
  • Dose-Response Curves : Use IC50_{50} values to confirm potency gradients. Include positive controls (e.g., known inhibitors) for assay validation.
  • Computational Docking : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions with target enzymes and guide mutagenesis studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar phenolic amines?

  • Methodological Answer :

  • Comparative Toxicity Assays : Conduct parallel in vitro assays (e.g., MTT or Ames tests) on this compound and analogs to identify structure-activity relationships.
  • Metabolite Profiling : Use hepatocyte models to compare metabolic pathways (e.g., N-methylation vs. glucuronidation) that may alter toxicity .
  • Literature Meta-Analysis : Statistically evaluate published datasets for confounding variables (e.g., purity, solvent residues) using tools like RevMan or R.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethyl-4-[(methylamino)methyl]phenol
Reactant of Route 2
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2,6-Dimethyl-4-[(methylamino)methyl]phenol

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